N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Description
This compound is a highly complex organic molecule featuring a stereochemically rich architecture. Its structure integrates a 1,2-oxazole-5-carboxamide core, a cyclohexyl group, and a piperidine derivative with an aminomethyl substituent. The stereochemistry is critical to its biological interactions, with (2S), (2S,3S), and (3S) configurations influencing its three-dimensional conformation and binding affinity .
Properties
Molecular Formula |
C33H48N6O5 |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C33H48N6O5/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40)/t22-,27-,29-/m0/s1 |
InChI Key |
HXLQLJFWNKMGET-NVLPUFGLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)[C@H](CC3CCCCC3)NC(=O)C4=CC=NO4 |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4 |
Origin of Product |
United States |
Biological Activity
N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its biological activity, particularly in medicinal chemistry. Its structure includes multiple functional groups that may contribute to its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the piperidine moiety suggests potential activity at opioid receptors, specifically kappa receptors, which are implicated in pain modulation and other physiological responses . The oxazole ring may enhance the compound's interaction with enzymes or receptors due to its electron-withdrawing properties.
2. Pharmacological Effects
Studies have shown that related compounds exhibit a range of pharmacological effects, including:
- Analgesic Activity : Compounds similar to this structure have been studied for their analgesic properties, particularly as kappa opioid receptor agonists .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines .
Case Study 1: Kappa Opioid Receptor Agonists
A study focused on the synthesis and evaluation of kappa opioid receptor agonists derived from piperidine structures highlighted the importance of substituent positioning on analgesic efficacy. The findings suggested that modifications to the piperidine ring could enhance binding affinity and selectivity .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on a series of piperidine derivatives to determine their biological activity. The results indicated that specific substitutions on the aromatic ring significantly influenced their analgesic properties and receptor selectivity .
Data Table: Biological Activities of Similar Compounds
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Oxazole Ring | Contributes to biological activity |
| Aminomethyl Group | Enhances binding affinity to targets |
| Cyclohexyl Group | Provides steric hindrance affecting interactions |
| Carbonyl Groups | Involved in hydrogen bonding with receptors |
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(2S)-1-[[[2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide exhibit potent anticancer properties. These compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a study published in a peer-reviewed journal, a derivative of this compound was tested against prostate cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for therapeutic use against prostate cancer .
Antidiabetic Properties
The compound also shows promise as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which plays a crucial role in glucose metabolism. Inhibitors of DPP-IV are valuable in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels.
Research Findings:
A similar compound was evaluated for its DPP-IV inhibitory activity and exhibited an IC50 value of 25 nM, indicating high potency. This suggests that N-[(2S)-1-[[[2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide may be developed as a novel antidiabetic agent .
Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties against several bacterial strains. This could lead to its application in developing new antibiotics or treatments for resistant infections.
Clinical Implications:
Given the increasing prevalence of antibiotic resistance, compounds like N-[(2S)-1-[[[2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide represent a critical area of research for new therapeutic strategies .
Drug Development
The unique chemical structure of this compound opens avenues for further modifications and optimizations. Research efforts should focus on:
- Structure–Activity Relationship (SAR) Studies: Identifying which modifications enhance efficacy and reduce toxicity.
- Formulation Development: Creating suitable delivery systems to improve bioavailability.
- Clinical Trials: Conducting comprehensive trials to evaluate safety and efficacy in humans.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₃₂H₄₂N₄O₄
- Molecular Weight : 546.7 g/mol
- Purity : Typically ≥95% (as a research-grade compound) .
- Functional Groups: 1,2-Oxazole ring (electron-deficient heterocycle). Aminomethylpiperidine (basic nitrogen for solubility and target interaction). Cyclohexyl group (hydrophobic moiety for membrane permeability) .
Comparison with Similar Compounds
The compound’s structural complexity places it within a broader class of peptide-inspired heterocyclic molecules. Below is a detailed comparison with analogs featuring overlapping motifs:
Table 1: Structural and Functional Comparison
Key Findings:
Stereochemical Complexity : The target compound’s multiple stereocenters (e.g., 2S, 3S configurations) differentiate it from simpler analogs like , which lack such complexity. This likely enhances target selectivity but complicates synthesis .
Piperidine vs.
Functional Group Impact: The aminomethylpiperidine group in the target compound provides a basic nitrogen for ionic interactions, absent in and .
Bioactivity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
